3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group attached to a propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the propanoic acid backbone: This can be achieved through various methods, such as the alkylation of a malonic ester followed by hydrolysis and decarboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Free amine.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid depends on its specific application:
In chemical reactions: Acts as a substrate or intermediate, undergoing transformations based on the functional groups present.
In biological systems: May interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-nitrophenyl)propanoic acid: Lacks the Boc protection, making it more reactive.
3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group, which confer distinct reactivity and versatility in synthesis and research applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426008 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206537-28-2 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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